(3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide
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Overview
Description
(3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a cyclopropyl group, a pyrrolidine ring, and a piperidine ring. These structural elements contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
- Formation of the cyclopropyl group through cyclopropanation reactions.
- Introduction of the pyrrolidine ring via nucleophilic substitution or cyclization reactions.
- Coupling of the piperidine ring with the pyrrolidine ring using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrolidine rings, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a ligand for various biological targets. Its structural features suggest that it could interact with proteins or enzymes in a specific manner, making it a candidate for drug discovery efforts.
Medicine
In medicine, this compound may be explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may enable the creation of materials with novel characteristics or improve the efficiency of industrial processes.
Mechanism of Action
The mechanism of action of (3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl]piperidine-3-carboxamide: This compound shares structural similarities with other piperidine-based compounds, such as piperidine-3-carboxamide derivatives.
Cyclopropyl-containing compounds: Compounds containing cyclopropyl groups often exhibit unique chemical reactivity and biological activity.
Uniqueness
The uniqueness of (3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide lies in its combination of structural features. The presence of both cyclopropyl and pyrrolidine rings, along with the piperidine backbone, gives it distinct chemical and biological properties that set it apart from other similar compounds.
Properties
IUPAC Name |
(3R,5R)-N-[1-[(2-methylphenyl)methyl]cyclopropyl]-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-16-6-2-3-7-17(16)13-22(8-9-22)24-20(26)18-12-19(15-23-14-18)21(27)25-10-4-5-11-25/h2-3,6-7,18-19,23H,4-5,8-15H2,1H3,(H,24,26)/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKTYFLXZYUEAY-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CC2)NC(=O)C3CC(CNC3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2(CC2)NC(=O)[C@@H]3C[C@H](CNC3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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